1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea
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Overview
Description
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea is a synthetic organic compound that features both fluorinated and nitroaromatic functional groups. These types of compounds are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea typically involves the reaction of a fluorinated isocyanate with a nitroaniline derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This may include:
- Continuous flow reactors to ensure consistent product quality.
- Advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary depending on the nucleophile used.
Scientific Research Applications
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the development of advanced materials or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example:
Biological Activity: If it has biological activity, it may interact with specific enzymes or receptors.
Material Science: Its fluorinated groups may impart unique properties such as hydrophobicity or thermal stability.
Comparison with Similar Compounds
Similar Compounds
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-phenylurea: Lacks the nitro group, which may affect its reactivity and applications.
3-(3-Nitrophenyl)-1-phenylurea: Lacks the fluorinated group, which may affect its physical properties.
Uniqueness
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea is unique due to the combination of a highly electronegative fluorinated group and a nitroaromatic group, which can impart distinct chemical and physical properties.
Properties
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6N3O3/c11-9(12,13)7(10(14,15)16)18-8(20)17-5-2-1-3-6(4-5)19(21)22/h1-4,7H,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COONLROZGJPLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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